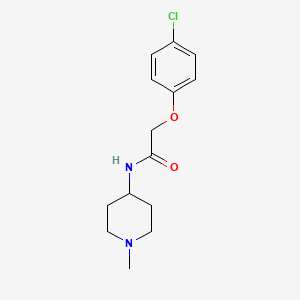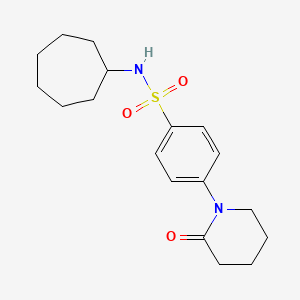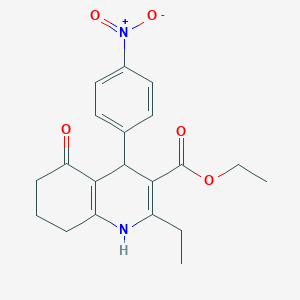
2-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BRL-15572 and belongs to the class of piperidine derivatives.
Mécanisme D'action
BRL-15572 is a selective antagonist of the D3 dopamine receptor. It has been found to bind to the dopamine receptor with high affinity and block its activity. This results in the reduction of dopamine signaling, which is implicated in several diseases, including addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. It has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. It has also been found to improve cognitive function in animal models of schizophrenia, indicating its potential use in the treatment of this disease. Additionally, BRL-15572 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting its potential use in the treatment of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the D3 dopamine receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, BRL-15572 has relatively low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of BRL-15572 in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in some experimental paradigms. Additionally, its effects can be influenced by factors such as age and sex, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its effects on other dopamine receptor subtypes. While BRL-15572 is a selective antagonist of the D3 dopamine receptor, it may also have effects on other dopamine receptors, which could have implications for its therapeutic potential. Additionally, further studies are needed to determine the optimal dosing and administration regimen for BRL-15572 in various disease models. Finally, the potential use of BRL-15572 in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, BRL-15572 is a promising chemical compound with significant potential for therapeutic applications. Its selective antagonism of the D3 dopamine receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. While there are some limitations to its use in lab experiments, its advantages and potential future directions make it a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of BRL-15572 involves the reaction of 4-chlorophenol with 1-methyl-4-piperidone in the presence of sodium hydride and acetic anhydride. The resulting product is then treated with acetic acid to obtain BRL-15572. The yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various physiological and biochemical processes, making it a promising candidate for the treatment of several diseases. Some of the scientific research applications of BRL-15572 are discussed below.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17-8-6-12(7-9-17)16-14(18)10-19-13-4-2-11(15)3-5-13/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHWXFZCGHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)